Difluoropropadien-1-one
Description
No data on difluoropropadien-1-one (systematic name: propa-1,2-diene-1-one, difluoro-) exists in the provided evidence. Based on its name, the compound likely features a propanedienone backbone with two fluorine substituents.
Properties
CAS No. |
119820-21-2 |
|---|---|
Molecular Formula |
C3F2O |
Molecular Weight |
90.03 g/mol |
InChI |
InChI=1S/C3F2O/c4-3(5)1-2-6 |
InChI Key |
FKUIFZADSXCJOC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)=C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoropropadien-1-one can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as trifluoromethyl iodide and lithium diisopropylamide in tetrahydrofuran at low temperatures . Another method involves the reaction of acetylene with anhydrous hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Difluoropropadien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroketones.
Reduction: Reduction reactions can convert it into difluoroalkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoroketones.
Reduction: Difluoroalkenes.
Substitution: Various substituted difluoropropadienes.
Scientific Research Applications
Difluoropropadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of difluoropropadien-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists fluorinated and allenyl/ketonic compounds, but none are structurally analogous to difluoropropadien-1-one. Below is an analysis of indirectly related compounds from the evidence:
Fluorinated Sulfonic Acids
- 1-Propanesulfonic acid, 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)- (CAS 93762-09-5): A perfluorinated sulfonic acid with high thermal stability and acidity, used in catalysis or ion-exchange membranes. Unlike this compound, it lacks an allenyl ketone moiety and features sulfonic acid functionality .
Chlorinated Propenes
- 1-Propene, 1,1-dichloro- (CAS 563-54-2): A chlorinated alkene with applications as a solvent or intermediate.
Perfluorinated Amines
- 1,3-Propanediamine, N1,N1-dimethyl-, compd. with poly(difluoromethylene) (CAS 65530-78-1): A fluorinated amine-phosphinate salt. Its structure and applications (e.g., surfactants) differ significantly from allenyl ketones .
Thyroxine/Tofenamic Acid Analogs
- Supplemental Figure 1 in highlights structural similarities between diphenylamines and thyroid hormones (e.g., thyroxine). These are aromatic amines with iodine or carboxyl groups, unrelated to fluorinated allenyl ketones .
Critical Data Gaps
- Structural Data: No molecular formula, geometry, or spectroscopic data (e.g., IR, NMR) for this compound is available in the evidence.
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